3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
“3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one” is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Substitution with Methylphenyl and Nitrophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group or the aromatic rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nitrating agents are often employed for substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Potential therapeutic applications could include drug development for various diseases.
Industry
The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like “3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one” often involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4(3H)-one
- 3-(2-Chlorophenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one
Uniqueness
“3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-8-2-6-12-20(16)25-22(24-19-11-5-4-10-18(19)23(25)27)15-14-17-9-3-7-13-21(17)26(28)29/h2-15H,1H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBCPVLBVRDFM-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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